

"Ethyl N-(4-chlorophenyl)glycinate" solubility and stability data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-(4-chlorophenyl)glycinate*

Cat. No.: B1296652

[Get Quote](#)

In-Depth Technical Guide: Ethyl N-(4-chlorophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for **Ethyl N-(4-chlorophenyl)glycinate**. Due to a scarcity of published quantitative data for this specific compound, this document focuses on providing qualitative solubility information and comprehensive, standardized experimental protocols that can be employed to determine its solubility and stability profiles.

Core Compound Information

Property	Value	Source
Chemical Name	Ethyl N-(4-chlorophenyl)glycinate	PubChem
CAS Number	2521-89-3	PubChem
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	PubChem[1]
Molecular Weight	213.66 g/mol	PubChem[1]

Solubility Data

Specific quantitative solubility data for **Ethyl N-(4-chlorophenyl)glycinate** in various solvents is not readily available in published literature. However, based on the general properties of similar esters and related chlorinated phenylglycine derivatives, a qualitative solubility profile can be inferred. For instance, the related compound ethyl N-(3-chlorophenyl)glycinate is reported to be soluble in organic solvents such as ethanol and methanol, with limited solubility in water.[2]

Table 1: Qualitative Solubility Profile of **Ethyl N-(4-chlorophenyl)glycinate**

Solvent Class	Representative Solvents	Expected Solubility
Polar Protic	Water, Ethanol, Methanol	Limited in water; likely soluble in alcohols
Polar Aprotic	Acetone, Acetonitrile, DMSO, DMF	Likely Soluble
Nonpolar	Hexane, Toluene, Diethyl Ether	Likely Soluble

Experimental Protocol: Determination of Aqueous and Organic Solubility

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the concentration of **Ethyl N-(4-chlorophenyl)glycinate** at saturation in various solvents at a controlled temperature.

Materials:

- **Ethyl N-(4-chlorophenyl)glycinate** (pure solid)
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or magnetic stirrer with temperature control

- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)


Procedure:

- Preparation: Add an excess amount of solid **Ethyl N-(4-chlorophenyl)glycinate** to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Ethyl N-(4-chlorophenyl)glycinate**.
- Calculation: Calculate the solubility using the following formula:

$\text{Solubility (g/L)} = (\text{Concentration of diluted sample (g/L)}) \times (\text{Dilution factor})$

Diagram: Experimental Workflow for Solubility Determination

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Data

Specific stability data for **Ethyl N-(4-chlorophenyl)glycinate** is not available in the public domain. A safety data sheet for a similar compound, N-(4-Chlorophenyl)glycine methyl ester, indicates that it is "Stable under recommended storage conditions," which suggests that the ethyl ester is also likely to be stable under standard storage (cool, dry place).^[3] However, comprehensive stability studies are necessary to understand its degradation profile under various stress conditions.

Table 2: Potential Degradation Pathways and Stress Conditions

Stress Condition	Potential Degradation Pathway
Acidic/Basic pH	Hydrolysis of the ester linkage to form N-(4-chlorophenyl)glycine and ethanol.
Oxidative	Oxidation of the amine or aromatic ring.
Thermal	General decomposition at elevated temperatures.
Photolytic	Degradation upon exposure to UV or visible light.

Experimental Protocol: Stability Indicating Method and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating analytical method and perform forced degradation studies to understand the stability of **Ethyl N-(4-chlorophenyl)glycinate**.

Objective: To identify the degradation products and degradation pathways of **Ethyl N-(4-chlorophenyl)glycinate** under various stress conditions.

Part 1: Development of a Stability-Indicating HPLC Method

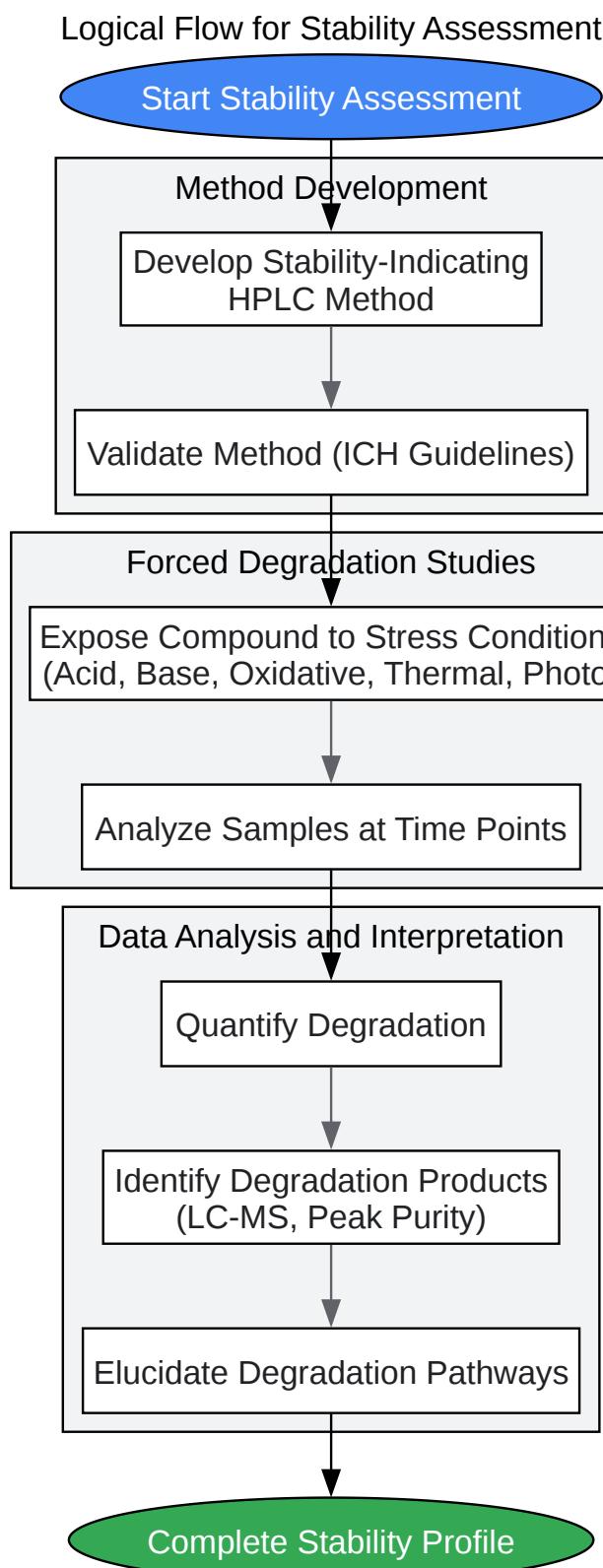
- Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is often a good

starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

- Method Validation: Validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is critical for a stability-indicating method, meaning it can resolve the parent peak from all degradation product peaks.

Part 2: Forced Degradation Studies

Materials:


- **Ethyl N-(4-chlorophenyl)glycinate**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.

Procedure:

- Sample Preparation: Prepare stock solutions of **Ethyl N-(4-chlorophenyl)glycinate** in a suitable solvent.
- Stress Conditions:
 - Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a specified time.

- Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.
- Oxidation: Treat the sample solution with H₂O₂ (e.g., 3-30%) at room temperature.
- Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C) in an oven.
- Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
- Sample Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Analyze all samples using the validated stability-indicating HPLC method.
- Data Evaluation:
 - Determine the percentage of degradation of the parent compound.
 - Identify and quantify the major degradation products.
 - Use PDA to check for peak purity.
 - If available, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Diagram: Logical Flow for Stability Testing

[Click to download full resolution via product page](#)

Caption: A logical workflow for conducting stability studies on a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2573-31-1: ethyl N-(3-chlorophenyl)glycinate [cymitquimica.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- To cite this document: BenchChem. ["Ethyl N-(4-chlorophenyl)glycinate" solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296652#ethyl-n-4-chlorophenyl-glycinate-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com